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Abstract
Leucrose [α-D-glucopyranosyl-(1→5)-D-fructopyranose] is a non-cariogenic sucrose isomer

with potential applications in the food and pharmaceutical industries as a sugar substitute.[1] Its

enzymatic synthesis offers a highly specific and efficient production route compared to complex

chemical methods. This technical guide provides a comprehensive overview of the core

mechanisms, quantitative parameters, and experimental protocols associated with the

enzymatic production of leucrose. The primary enzymes involved, dextransucrase and

alternansucrase, catalyze a transglycosylation reaction using sucrose as a glucosyl donor and

fructose as an acceptor. This document details the reaction kinetics, optimal conditions, and

analytical methodologies required for the study and optimization of this biotransformation.

Introduction to Leucrose Synthesis
Leucrose is a disaccharide formed by the transfer of a glucose moiety from sucrose to the C5

hydroxyl group of a fructose molecule, creating an α-1,5-glycosidic linkage.[1] This process is

efficiently catalyzed by glucansucrases, a class of enzymes belonging to the glycoside

hydrolase family 70 (GH70). The primary substrate is sucrose, an inexpensive and readily

available starting material.[2] In the presence of high concentrations of fructose, the enzymatic

reaction is shifted from polysaccharide (dextran or alternan) synthesis towards the formation of

the disaccharide leucrose.[3][4]
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The two key enzymes utilized for this synthesis are:

Dextransucrase (EC 2.4.1.5): Primarily produced by Leuconostoc mesenteroides, this

enzyme synthesizes dextran (an α-1,6-linked glucan) but can catalyze acceptor reactions

with fructose to yield leucrose.[3][5]

Alternansucrase (EC 2.4.1.140): Produced by strains like Leuconostoc citreum, this enzyme

synthesizes alternan, a polysaccharide with alternating α-1,3 and α-1,6 linkages, and also

efficiently catalyzes the formation of leucrose.[2] A notable characteristic is its greater ability

to use leucrose itself as an acceptor for further glycosylation compared to dextransucrase.

[6]

Core Synthesis Mechanism
The enzymatic synthesis of leucrose is a transglycosylation reaction that proceeds via a

double displacement mechanism, often referred to as a "ping-pong" mechanism.

The process can be broken down into two main steps:

Glucosylation of the Enzyme: The enzyme's active site binds a sucrose molecule. A

nucleophilic residue within the active site attacks the anomeric carbon of the glucose unit of

sucrose. This results in the cleavage of the glycosidic bond between glucose and fructose,

releasing the fructose molecule. A covalent glucosyl-enzyme intermediate is formed.[3]

Deglucosylation by an Acceptor: The bound glucosyl moiety is then transferred to an

acceptor molecule.

In the absence or at low concentrations of a suitable acceptor, the glucosyl unit is

transferred to the growing end of a polysaccharide chain (dextran or alternan).

In the presence of a high concentration of fructose, a fructose molecule acts as the

acceptor. It enters the active site and its C5-hydroxyl group attacks the anomeric carbon of

the enzyme-bound glucose. This displaces the enzyme's nucleophile, forming the α-1,5-

glycosidic bond of leucrose and regenerating the free enzyme.[3][4]

The competition between water (hydrolysis), the growing polymer chain (polymerization), and

the fructose acceptor (leucrose synthesis) is a key factor in optimizing the reaction yield. High
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fructose concentration favors leucrose production.
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Figure 1: Reaction pathway for the enzymatic synthesis of leucrose.

Quantitative Data and Optimal Conditions
The efficiency of leucrose synthesis is highly dependent on various reaction parameters. The

following tables summarize key quantitative data for the enzymes involved, primarily focusing

on their activity with the substrate sucrose, as specific kinetic data for the fructose acceptor

reaction is complex and often determined through kinetic modeling.[3][7]

Table 1: Kinetic Parameters of Glucansucrases
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Enzyme
Source
Organism

Substrate Km (mM)

Vmax
(U/mg or
µmol/mg·
min)

kcat (s-1)
Referenc
e

Dextrans
ucrase
(ΔN190L
mDexA)

Leuconos
toc
mesenter
oides
NN710

Sucrose 13.7 85.0 - [8]

Dextransuc

rase

Acetobacte

r tropicalis
Sucrose 29.86 7.0 (U/mL) - [5]

Purified

Dextransuc

rase

A.

tropicalis
Sucrose 11.5 5000 - [4]

| Alternansucrase (LcALT) | Leuconostoc citreum ABK-1 | Sucrose | 32.2 ± 3.2 | - | 290 ± 12 |[2]

|

Table 2: Optimal Reaction Conditions for Glucansucrase Activity

Enzyme
Source
Organism

Optimal pH
Optimal
Temperatur
e (°C)

Key
Effectors

Reference

Dextransuc
rase

Leuconosto
c
mesenteroi
des

5.5 35
Ca2+
enhances
activity

[9]

Dextransucra

se
A. tropicalis 5.5 37 - [5]

| Alternansucrase (LcALT) | Leuconostoc citreum ABK-1 | 5.0 | 40 | Mn2+ stimulates activity |[2]

|
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Experimental Protocols
Dextransucrase/Alternansucrase Activity Assay
The total activity of glucansucrases is commonly determined by measuring the rate of fructose

released from sucrose. Since fructose is a reducing sugar, the 3,5-dinitrosalicylic acid (DNS)

method is a standard colorimetric assay for its quantification.[8]

Principle: The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to

produce 3-amino-5-nitrosalicylic acid, a colored compound that absorbs light strongly at 540

nm. The intensity of the color is proportional to the concentration of reducing sugars.

Reagents:

DNS Reagent: Dissolve 1.0 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50

mg of sodium sulfite in 100 mL of 1% (w/v) NaOH solution. Store in a dark bottle.

Rochelle Salt Solution (40%): Dissolve 40 g of sodium potassium tartrate in 100 mL of

distilled water.

Substrate Solution: 100 g/L (or other desired concentration) sucrose in 20 mM sodium

acetate buffer (pH ~5.5).

Enzyme Solution: Purified or crude enzyme preparation diluted appropriately in buffer.

Standard: D-Fructose solution (e.g., 1 mg/mL).

Procedure:

Standard Curve Preparation:

Prepare a series of fructose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

To 1.0 mL of each standard, add 1.0 mL of DNS reagent.

Boil for 5-15 minutes in a water bath.

Add 1.0 mL of Rochelle salt solution to stabilize the color.
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After cooling to room temperature, add 7.0 mL of distilled water and mix.

Measure the absorbance at 540 nm against a blank (0 mg/mL fructose).

Plot absorbance vs. concentration to generate the standard curve.

Enzyme Reaction:

Pre-warm 900 µL of the substrate solution to the desired reaction temperature (e.g.,

35°C).

Initiate the reaction by adding 100 µL of the enzyme solution.

Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear

range.

Stop the reaction by adding 1.0 mL of DNS reagent (the high pH denatures the enzyme).

Quantification:

Boil the reaction mixture for 5-15 minutes.

Follow the color development and measurement steps (2-5) as described for the standard

curve.

Determine the amount of fructose released using the standard curve.

Definition of Enzyme Unit: One unit (U) of dextransucrase/alternansucrase activity is typically

defined as the amount of enzyme that catalyzes the production of 1 µmol of fructose per minute

under specified conditions (e.g., pH 5.6, 30°C).[8]

Product Analysis by High-Performance Liquid
Chromatography (HPLC)
HPLC is the standard method for separating and quantifying the components of the reaction

mixture: sucrose, fructose, glucose (from hydrolysis), and leucrose. A Refractive Index

Detector (RID) is commonly used for sugar analysis as sugars lack a strong chromophore.[10]

[11]
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Instrumentation:

HPLC system with a quaternary or isocratic pump, autosampler, column oven, and a

Refractive Index Detector (RID).

Column: An amino-propyl-functionalized silica column (e.g., 250 mm x 4.6 mm, 5 µm particle

size) or a HILIC column is standard for sugar separations.[12]

Chromatographic Conditions (Representative):

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 v/v).[10][11]

Flow Rate: 0.8 - 1.0 mL/min.[10]

Column Temperature: 35°C.[10]

Detector Temperature: 35°C (to match column temperature and minimize baseline drift).[10]

Injection Volume: 10-20 µL.

Run Time: ~20 minutes.

Procedure:

Sample Preparation:

Take an aliquot of the enzyme reaction mixture at a specific time point.

Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a

denaturing solvent.

Centrifuge the sample to pellet any precipitated protein or polysaccharides.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[12]

Dilute the sample as necessary with the mobile phase to fall within the linear range of the

detector.

Standard Preparation:
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Prepare individual and mixed standard solutions of high-purity sucrose, fructose, glucose,

and leucrose in the mobile phase at known concentrations (e.g., ranging from 0.1 to 10

mg/mL).

Analysis:

Inject the standard solutions to determine the retention time for each sugar and to

generate calibration curves (Peak Area vs. Concentration).

Inject the prepared samples.

Identify peaks in the sample chromatogram by comparing retention times with the

standards.

Quantify the concentration of each sugar in the sample using the corresponding calibration

curve.

Mandatory Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analysis Pathways

Start: Prepare Reaction Mixture
(Buffer, Sucrose, Fructose)

Incubate at Optimal Temp & pH
Add Enzyme to Initiate

Take Aliquots at Time Intervals

Stop Reaction with DNS Reagent Stop Reaction (Heat Inactivation)

Boil for Color Development

Read Absorbance at 540 nm

Calculate Enzyme Activity

Centrifuge & Filter (0.45 µm)

Inject into HPLC-RID System

Quantify Leucrose Yield

Click to download full resolution via product page

Figure 2: Experimental workflow for leucrose synthesis and analysis.

Conclusion
The enzymatic synthesis of leucrose using dextransucrase or alternansucrase represents a

robust and highly specific biotechnological process. By leveraging the transglycosylation

activity of these enzymes and optimizing reaction conditions—particularly substrate
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concentrations, pH, and temperature—high yields of leucrose can be achieved. The

methodologies detailed in this guide, from enzyme activity assays to HPLC-based product

quantification, provide a solid framework for researchers and drug development professionals

to explore, optimize, and scale up the production of this promising sucrose isomer for various

applications. Further research into enzyme engineering may yet yield mutants with even higher

specificity and efficiency for leucrose synthesis, reducing the formation of polysaccharide

byproducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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leucrose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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